Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWOWNENNPXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338967 | |
| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-85-3 | |
| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-methyl-2-oxocyclopentanecarboxylate CAS number 7424-85-3
An In-Depth Technical Guide to Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3): Synthesis, Characterization, and Applications
Abstract
Ethyl 3-methyl-2-oxocyclopentanecarboxylate, CAS number 7424-85-3, is a functionally rich cyclic β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a chiral center, a reactive ketone, and a modifiable ester group within a five-membered ring, makes it a versatile building block for complex molecular targets. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway with mechanistic considerations, and explores its key applications in agrochemical and pharmaceutical research. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Molecular Overview and Physicochemical Properties
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is characterized by a cyclopentanone ring substituted at the C1 position with an ethyl carboxylate group and at the C3 position with a methyl group.[1] This structure possesses a stereocenter at the C3 position, meaning it can exist as a racemic mixture or as individual enantiomers. The presence of the β-keto ester moiety is central to its reactivity, providing a highly acidic α-proton that is key to many of its synthetic transformations.
Chemical Structure
Caption: 2D Structure of Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
Chemical Identifiers and Properties
Quantitative data for this specific molecule is not widely published, as it is considered a rare chemical intermediate. The properties of the closely related parent compound, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), are often used as an estimation basis.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | [1] |
| CAS Number | 7424-85-3 | |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol | [2] |
| InChIKey | (Predicted from structure) | - |
| SMILES | CCOC(=O)C1C(C)CCC1=O | - |
| Appearance | Clear colorless to light yellow liquid (Predicted) | [3] |
| Boiling Point | ~221 °C @ 760 mmHg (Estimate based on parent compound) | [4] |
| Density | ~1.054 g/mL @ 25 °C (Estimate based on parent compound) | [4] |
| Refractive Index | ~1.452 @ 20 °C (Estimate based on parent compound) | [4] |
Synthesis and Mechanistic Insights
The most logical and industrially relevant synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate involves a two-step "one-pot" approach starting from diethyl adipate. This process leverages the classical Dieckmann condensation followed by a direct C-alkylation of the resulting enolate.
Synthetic Workflow
The causality behind this workflow is efficiency. By generating the reactive enolate intermediate in situ and adding the alkylating agent to the same reaction vessel, we bypass the need for isolating and purifying the intermediate, Ethyl 2-oxocyclopentanecarboxylate. This significantly shortens the production cycle and often improves overall yield.[5]
Caption: Two-step synthesis of the target compound from diethyl adipate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Dieckmann condensations and subsequent alkylations of β-keto esters.[5][6] It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Diethyl adipate
-
Methyl iodide (or other methylating agent)
-
Anhydrous Ethanol (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and TLC)
-
Hexanes (for TLC)
Procedure:
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen). Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Base Addition: To the flask, add sodium hydride (1.1 equivalents) and suspend it in anhydrous toluene.
-
Expertise Note: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon of the diester without competing in saponification. It is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
-
Dieckmann Condensation: Add a catalytic amount of anhydrous ethanol to initiate the reaction. Heat the suspension to 90-100 °C. Prepare a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene and add it dropwise via the dropping funnel over 1 hour. Maintain the temperature and stir for 4-6 hours. The reaction completion is marked by the cessation of hydrogen gas evolution and can be monitored by TLC (disappearance of diethyl adipate).
-
C-Alkylation: Cool the reaction mixture slightly (to ~50 °C). Add methyl iodide (1.05 equivalents) dropwise, ensuring the temperature does not exceed 70 °C. After the addition is complete, maintain the reaction at 50 °C for an additional 2-3 hours until TLC analysis indicates the consumption of the intermediate.
-
Expertise Note: The enolate formed is a soft nucleophile, and the α-carbon is the site of alkylation. Using a reactive alkylating agent like methyl iodide ensures efficient C-alkylation over O-alkylation.
-
-
Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding 1 M HCl until the aqueous layer is acidic.
-
Trustworthiness: This step neutralizes the remaining base and protonates the enolate, making the product extractable into an organic solvent. The acidic condition also aids in dissolving the sodium salts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with water, followed by saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Ethyl Ester: A quartet (~4.2 ppm, 2H) and a triplet (~1.3 ppm, 3H).- Ring Protons: Complex multiplets between 1.8-3.5 ppm.- Methyl Group: A doublet (~1.1 ppm, 3H) due to coupling with the adjacent methine proton. |
| ¹³C NMR | - Ketone Carbonyl: ~215 ppm.- Ester Carbonyl: ~170 ppm.- Ester O-CH₂: ~61 ppm.- Ring Carbons: Multiple signals between 20-60 ppm.- Methyl Carbon: ~15 ppm. |
| IR Spectroscopy | - Ketone C=O Stretch: Strong, sharp peak around 1745-1755 cm⁻¹.- Ester C=O Stretch: Strong, sharp peak around 1725-1735 cm⁻¹.- C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.- C-O Stretch: Peaks in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 170.- Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 125), loss of the entire ester group (-COOC₂H₅, m/z = 97), and further fragmentation of the cyclopentanone ring. |
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 3-methyl-2-oxocyclopentanecarboxylate stems from its multiple reactive sites, allowing for diverse and predictable chemical transformations.[1]
Caption: Key reaction pathways for Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
-
Oxidation: The ketone can be oxidized, though this often involves ring-opening under harsh conditions. More commonly, the entire molecule can be transformed depending on the reagents used.[1]
-
Reduction: The ketone is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), leaving the ester intact. Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to their corresponding alcohols.[1] This selectivity is crucial for building molecular complexity.
-
Nucleophilic Substitution: The ethyl ester group can be converted to other esters (transesterification) or amides (aminolysis), allowing for the introduction of different functional groups.[1]
Application in Agrochemicals: Metconazole Synthesis
A significant industrial application of this compound is as a key precursor in the synthesis of fungicides, such as metconazole.[1] The cyclopentane core of the molecule forms a central part of the final fungicide structure, demonstrating its value as a high-quality building block.
Application in Pharmaceutical Research
Derivatives of this scaffold are actively being investigated for their therapeutic potential. Studies have shown that related compounds may act as enzyme inhibitors or activators.[1] For instance, some derivatives have demonstrated potential anticancer properties, which may be linked to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. The buyer assumes responsibility for confirming the product's identity and purity.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation |
(Source: AChemBlock Safety Data[7])
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. If handling outside of a fume hood, respiratory protection may be necessary.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a strategically important synthetic intermediate whose value lies in the versatility of its embedded functional groups. A clear and efficient synthetic route, combined with its predictable reactivity, makes it an indispensable tool for chemists in both industrial and academic settings. From the creation of crop-protecting fungicides to the exploration of novel anticancer agents, this compound provides a reliable and adaptable scaffold for building the complex molecules of the future.
References
-
The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]
-
Craig II, et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl - Supporting Information. Caltech. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Ethyl 3-Methyl-2-oxocyclopentanecarboxylate|CAS 7424-85-3 [benchchem.com]
- 2. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]
- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. ethyl 3-methyl-2-oxocyclopentane-1-carboxylate 95% | CAS: 7424-85-3 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Stereochemistry of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Introduction: The Significance of Stereoisomerism in Substituted Cyclopentanones
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a versatile cyclic β-keto ester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including natural products and active pharmaceutical ingredients.[1] Its utility is profoundly influenced by its stereochemistry. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: the (2R,3S) and (2S,3R) enantiomers (the cis diastereomer) and the (2R,3R) and (2S,3S) enantiomers (the trans diastereomer). The precise spatial arrangement of the methyl and ethyl carboxylate groups dictates the molecule's three-dimensional shape, which in turn governs its reactivity and its ability to interact with other chiral molecules, such as enzymes and receptors. Consequently, control over the relative (cis/trans) and absolute (R/S) stereochemistry is paramount for its effective application in drug development and stereoselective synthesis. This guide provides an in-depth exploration of the stereochemical landscape of ethyl 3-methyl-2-oxocyclopentanecarboxylate, detailing strategies for its stereoselective synthesis and the analytical methods required for stereochemical assignment.
I. Diastereoselective Synthesis: Navigating the Kinetic and Thermodynamic Landscape
The most common approach to synthesizing ethyl 3-methyl-2-oxocyclopentanecarboxylate involves the alkylation of the enolate of ethyl 2-oxocyclopentanecarboxylate. The diastereoselectivity of this reaction—the preferential formation of either the cis or trans isomer—is a classic example of kinetic versus thermodynamic control. The choice of reaction conditions, particularly the base, solvent, and temperature, dictates which diastereomer is the major product.
The Underlying Principle: Enolate Formation and Electrophilic Attack
Deprotonation of ethyl 2-oxocyclopentanecarboxylate with a strong base generates an enolate, which is then alkylated with a methylating agent (e.g., methyl iodide). The stereochemical outcome is determined by the direction of electrophilic attack on the enolate. The cyclopentanone ring is not planar, and the existing substituent (the ethyl carboxylate group) influences the accessibility of the two faces of the enolate to the incoming electrophile.
Caption: Logical workflow for diastereoselective methylation.
Kinetic Control: Favoring the cis Isomer
Under kinetic control, the reaction is run under irreversible conditions, and the major product is the one that is formed the fastest. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The bulky base preferentially removes the more accessible proton, and the subsequent alkylation occurs from the less hindered face of the enolate, leading to the cis product as the major isomer. The low temperature prevents equilibration to the more stable thermodynamic product.
Thermodynamic Control: Favoring the trans Isomer
Under thermodynamic control, the reaction is run under reversible conditions, allowing an equilibrium to be established between the starting materials, intermediates, and products. The major product is the most thermodynamically stable one. This is typically achieved using a less hindered base, such as sodium ethoxide (NaOEt), at room temperature or higher. Under these conditions, the initially formed kinetic product can revert to the enolate, which can then re-alkylate to form the more stable trans isomer, where the two bulky substituents are on opposite sides of the ring, minimizing steric strain.
| Condition | Base | Temperature | Major Product | Rationale |
| Kinetic Control | Lithium diisopropylamide (LDA) | -78 °C | cis-isomer | Irreversible deprotonation and alkylation at the less hindered face. |
| Thermodynamic Control | Sodium Ethoxide (NaOEt) | 25 °C | trans-isomer | Reversible conditions allow equilibration to the more stable diastereomer. |
II. Enantioselective Synthesis: Achieving Chirality
While diastereoselective methods provide control over the relative stereochemistry, enantioselective strategies are required to control the absolute stereochemistry and obtain a single enantiomer. This is crucial in drug development, where often only one enantiomer is biologically active. Two primary strategies for achieving enantioselectivity are the use of chiral auxiliaries and organocatalysis.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of a specific enantiomer of ethyl 3-methyl-2-oxocyclopentanecarboxylate, a chiral auxiliary can be incorporated into the ester group.
Caption: General workflow for chiral auxiliary-mediated synthesis.
For example, an Evans oxazolidinone auxiliary can be used. The 2-oxocyclopentanecarboxylic acid is first coupled to the chiral auxiliary. The resulting N-acyloxazolidinone provides a chiral environment that directs the methylation to one face of the enolate, leading to a high diastereomeric excess of the alkylated product. Subsequent removal of the auxiliary and esterification with ethanol yields the enantiomerically enriched target molecule.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In this approach, a small chiral organic molecule is used as the catalyst. For the synthesis of ethyl 3-methyl-2-oxocyclopentanecarboxylate, an enantioselective Michael addition of a methyl nucleophile to ethyl 2-oxocyclopentene-1-carboxylate, catalyzed by a chiral organocatalyst (e.g., a diarylprolinol silyl ether), can be envisioned. The catalyst forms a transient chiral iminium ion with the cyclopentenone, which then undergoes a stereoselective Michael addition.
III. Stereochemical Analysis: Elucidating the 3D Structure
Once the stereoselective synthesis is complete, robust analytical methods are required to confirm the stereochemical outcome, including the diastereomeric ratio (cis/trans) and the enantiomeric excess (% ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Assignment
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the cis and trans diastereomers. The spatial relationship between the protons on C2 and C3 results in different coupling constants (J-values) and through-space interactions that can be observed using Nuclear Overhauser Effect (NOE) spectroscopy.
-
Coupling Constants (³JH2-H3): The magnitude of the vicinal coupling constant between the protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation. In the trans isomer, the protons are often in a pseudo-trans-diaxial or pseudo-trans-diequatorial relationship, leading to a larger coupling constant compared to the cis isomer, where the protons are in a pseudo-axial-equatorial relationship.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can provide definitive proof of the relative stereochemistry. For the cis isomer, an NOE correlation will be observed between the proton on C2 and the methyl protons on C3, as they are on the same face of the ring. This correlation will be absent or very weak for the trans isomer.
Chiral Chromatography for Enantiomeric Separation and Quantification
To separate the enantiomers and determine the enantiomeric excess, chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) is employed. These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
| Technique | Stationary Phase Example | Mobile Phase Example | Detection |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV |
| Chiral GC | Cyclodextrin-based (e.g., Beta-DEX™) | Helium | FID or MS |
IV. Experimental Protocols
The following protocols are representative methods for the synthesis and analysis of ethyl 3-methyl-2-oxocyclopentanecarboxylate, based on established procedures for similar compounds.
Protocol 1: Diastereoselective Synthesis (Thermodynamic Control)
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add ethyl 2-oxocyclopentanecarboxylate (1.0 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add methyl iodide (1.2 eq.) and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: NMR Analysis for Stereochemical Assignment
-
Dissolve a pure sample of each isolated diastereomer in CDCl₃.
-
Acquire ¹H NMR spectra for both samples and compare the chemical shifts and coupling constants of the protons at C2 and C3.
-
Acquire a 2D NOESY or ROESY spectrum for each isomer to identify through-space correlations between the C2 proton and the C3 methyl group.
Protocol 3: Chiral HPLC Analysis
-
Prepare a solution of the racemic mixture (or the enantiomerically enriched product) in the mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H).
-
Elute with an isocratic mobile phase (e.g., 95:5 hexane:isopropanol) at a constant flow rate.
-
Monitor the elution profile using a UV detector.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
V. Conclusion
The stereochemistry of ethyl 3-methyl-2-oxocyclopentanecarboxylate is a critical aspect that dictates its utility in synthetic chemistry. A thorough understanding of the principles of diastereoselective and enantioselective synthesis, coupled with robust analytical techniques for stereochemical assignment, is essential for researchers and drug development professionals. By carefully controlling reaction conditions, it is possible to selectively synthesize the desired cis or trans diastereomer. Furthermore, the application of chiral auxiliaries or organocatalysis opens the door to the preparation of enantiomerically pure forms of this valuable building block, paving the way for the synthesis of complex and stereochemically defined molecules.
References
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Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]
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Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketone Enolates. Caltech. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1667-1670.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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An In-depth Technical Guide to Investigating the Role of Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation leads to the coordinated upregulation of a vast array of cytoprotective genes, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative damage. While numerous activators of this pathway have been identified, the exploration of novel chemical entities continues to be a significant endeavor in drug discovery. This technical guide focuses on Ethyl 3-methyl-2-oxocyclopentanecarboxylate, a cyclic ketoester with potential as an Nrf2 activator. Although direct, in-depth studies on this specific molecule are emerging, its structural features suggest a plausible mechanism of action through the canonical Keap1-Nrf2 axis. This document provides a comprehensive overview of the Nrf2 pathway, the theoretical basis for the activity of Ethyl 3-methyl-2-oxocyclopentanecarboxylate, and a detailed set of validated experimental protocols to rigorously investigate its role as an Nrf2 pathway activator.
The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cellular Homeostasis
The Nrf2 pathway is the primary mechanism by which cells protect themselves from oxidative and electrophilic insults. The central players in this pathway are Nrf2, a transcription factor, and Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1]
Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its continuous ubiquitination and subsequent degradation by the 26S proteasome.[2] This keeps intracellular Nrf2 levels low. Keap1 acts as a sensor for cellular stress. It is a cysteine-rich protein, and several of these cysteine residues can be modified by electrophiles or oxidants.[1]
Upon exposure to stressors, these reactive species modify key cysteine residues on Keap1, leading to a conformational change in the Keap1 protein. This change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 ubiquitination and degradation.[1] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[1]
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[3] This binding initiates the transcription of a battery of over 200 genes that encode for antioxidant proteins (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), detoxification enzymes, and other cytoprotective factors.[4][5]
Caption: The Keap1-Nrf2 signaling pathway under basal and stressed conditions.
Ethyl 3-methyl-2-oxocyclopentanecarboxylate: A Potential Nrf2 Activator
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a cyclic ketoester.[6] Its chemical structure, featuring a cyclopentanone ring with both a ketone and an ester functional group, confers upon it electrophilic properties.[6] It is well-established that electrophilic compounds can act as activators of the Nrf2 pathway by reacting with the sulfhydryl groups of cysteine residues within Keap1.[7]
While direct studies on Ethyl 3-methyl-2-oxocyclopentanecarboxylate are not extensively published, it has been noted that similar compounds are capable of activating the Nrf2 pathway.[6] This suggests a strong scientific premise for investigating this molecule as a novel Nrf2 activator. The proposed mechanism of action is its potential to covalently modify Keap1, thereby disrupting the Keap1-Nrf2 complex and allowing Nrf2 to accumulate and activate ARE-driven gene expression.[6]
Table 1: Physicochemical Properties of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |
| CAS Number | 7424-85-3 | |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol |
Experimental Workflow for Validation
To rigorously assess the role of Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Nrf2 pathway activation, a multi-tiered experimental approach is recommended. This workflow is designed to provide a comprehensive understanding, from initial screening to mechanistic insights.
Caption: A validated workflow for investigating Nrf2 pathway activators.
Phase 1: ARE-Luciferase Reporter Gene Assay
This is a high-throughput and sensitive method to screen for Nrf2 activation. It utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple ARE sequences.
Protocol:
-
Cell Culture: Plate ARE-reporter cells (e.g., HepG2-ARE) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ethyl 3-methyl-2-oxocyclopentanecarboxylate in appropriate cell culture medium. A known Nrf2 activator (e.g., tert-Butylhydroquinone, tBHQ) should be used as a positive control.[8]
-
Incubation: Replace the medium with the compound-containing medium and incubate for 16-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., using a parallel MTS assay) and express the results as fold induction over vehicle-treated control cells.
Phase 2: Analysis of Nrf2 Target Gene Expression
Confirmation of Nrf2 activation requires demonstrating the upregulation of its endogenous target genes at both the mRNA and protein levels.
3.2.1. Quantitative PCR (qPCR) for HO-1 and NQO1 mRNA
-
Cell Treatment and RNA Extraction: Treat a suitable cell line (e.g., HaCaT, RAW264.7) with varying concentrations of Ethyl 3-methyl-2-oxocyclopentanecarboxylate for 6-12 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green chemistry with validated primers for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
3.2.2. Western Blot for HO-1 and Nrf2 Protein
-
Cell Lysis: Treat cells with the compound for 18-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HO-1, Nrf2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Densitometry: Quantify the band intensities using image analysis software.
Phase 3: Mechanistic Validation of Nrf2 Nuclear Translocation
A key event in Nrf2 activation is its translocation from the cytoplasm to the nucleus. This can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.
Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Ethyl 3-methyl-2-oxocyclopentanecarboxylate for 1-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with an anti-Nrf2 primary antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal or high-content imaging system. An increase in the nuclear Nrf2 signal relative to the cytoplasm indicates activation.
Concluding Remarks
The investigation into Ethyl 3-methyl-2-oxocyclopentanecarboxylate as a novel activator of the Nrf2 pathway holds significant promise for the development of new therapeutic agents against oxidative stress-related diseases. The structural characteristics of this molecule provide a strong rationale for its potential interaction with the Keap1-Nrf2 system. The experimental framework detailed in this guide offers a robust, step-by-step approach to validate this hypothesis, from initial screening to in-depth mechanistic studies. By following these self-validating protocols, researchers can generate high-quality, reproducible data to elucidate the precise role and therapeutic potential of Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
References
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Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., León, R., & Valverde, A. M. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9737246. [Link]
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Li, X., Wang, H., Wang, J., Chen, Y., Geng, J., Wu, X., & Li, X. (2024). Febuxostat Improves MASLD in Male Rats: Roles of XOR Inhibition and Associated JNK/NRF2/HO-1 Pathway Changes. Metabolites, 14(2), 90. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550243, Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
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- Silva-Islas, C. A., & Maldonado, P. D. (2018). Canonical and non-canonical mechanisms of Nrf2 activation. Pharmacological research, 134, 99–109.
- Sivinski, J., Zhang, Y., & Lorigan, G. A. (2014). The Keap1-Nrf2 system: a thiol-based "switch" model for the regulation of gene expression by electrophiles and oxidants. Biochemistry, 53(19), 3027–3038.
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Pallesen, J. S., Tran, P. T. A., Bach, A., & Jensen, O. N. (2021). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of medicinal chemistry, 64(13), 9051–9068. [Link]
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Yu, S., Khor, T. O., Cheung, K. L., Li, W., Wu, T. Y., Huang, Y., & Kong, A. N. (2010). Activation of Antioxidant-Response Element (ARE), Mitogen-Activated Protein Kinases (MAPKs) and Caspases by Major Green Tea Polyphenol Components During Cell Survival and Death. Archives of pharmacal research, 33(10), 1679–1687. [Link]
- He, F., Ru, X., & Wen, T. (2020). NRF2, a Transcription Factor for Stress Response and Beyond. International journal of molecular sciences, 21(13), 4777.
- Kaspar, J. W., Niture, S. K., & Jaiswal, A. K. (2009). Nrf2:INrf2 (Keap1) signaling in oxidative stress. Free radical biology & medicine, 47(9), 1304–1309.
- Lu, M. C., Ji, J. A., Jiang, Z. Y., & You, Q. D. (2016). The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update. Medicinal research reviews, 36(5), 924–963.
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Ahmed, S. M., Luo, L., Namani, A., Wang, X. J., & Tang, X. (2017). NRF2 signalling pathway: Pivotal roles in inflammation. Biochimica et biophysica acta. Molecular basis of disease, 1863(2), 585–597. [Link]
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Zhang, R., Xu, M., Wang, Y., Xie, F., Zhang, G., & Qin, X. (2021). NRF2 signalling pathway: New insights and progress in the field of wound healing. Journal of cellular and molecular medicine, 25(13), 5857–5867. [Link]
- Tonelli, C., Chio, I. I. C., & Tuveson, D. A. (2018). The Nrf2-Keap1-ARE signaling pathway in cancer. Antioxidants & redox signaling, 29(17), 1727–1749.
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- Bryan, H. K., Olayanju, A., Goldring, C. E., & Park, B. K. (2013). The Nrf2 cell defence pathway: Keap1-dependent and -independent mechanisms of regulation. Biochemical pharmacology, 85(6), 705–717.
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Lv, H., Liu, Q., Zhou, J., Tan, G., Deng, X., & Ci, X. (2017). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in pharmacology, 8, 599. [Link]
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- Suzuki, T., & Yamamoto, M. (2015). Molecular basis of the Keap1-Nrf2 system. Free radical biology & medicine, 88(Pt B), 93–100.
- Taguchi, K., Motohashi, H., & Yamamoto, M. (2011). Molecular mechanisms of the Keap1–Nrf2 pathway in stress response and cancer evolution. Genes to cells : devoted to molecular & cellular mechanisms, 16(2), 123–140.
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Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection and disease. Drug discovery today, 25(7), 1253–1264. [Link]
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Kobayashi, M., & Yamamoto, M. (2006). Nrf2-Keap1 regulation of cellular defense mechanisms against electrophiles and reactive oxygen species. Advances in enzyme regulation, 46, 113–140. [Link]
- Baird, L., Llères, D., Swift, S., & Dinkova-Kostova, A. T. (2013). Regulatory flexibility in the Nrf2-mediated stress response is conferred by conformational cycling of the Keap1-Nrf2 protein complex.
- McMahon, M., Itoh, K., Yamamoto, M., & Hayes, J. D. (2003). Keap1-dependent proteasomal degradation of transcription factor Nrf2 contributes to the negative regulation of antioxidant response element-driven gene expression. The Journal of biological chemistry, 278(24), 21592–21600.
- Eggler, A. L., Liu, G., Pezzuto, J. M., van Breemen, R. B., & Mesecar, A. D. (2008). Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2.
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de la Vega, M. R., Dodson, M., & Zhang, D. D. (2019). Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility. International journal of molecular sciences, 20(21), 5303. [Link]
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Methodological & Application
Application Notes and Protocols: Mastering the Michael Addition with Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of ethyl 3-methyl-2-oxocyclopentanecarboxylate in Michael addition reactions. The content moves beyond simple procedural lists to explain the causality behind experimental design, ensuring robust and reproducible outcomes.
Foundational Principles: The Michael Addition and the Role of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] The thermodynamic driving force for this reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[2]
The reaction mechanism universally proceeds through three fundamental steps:
-
Deprotonation: A base abstracts an acidic α-proton from the Michael donor to generate a resonance-stabilized nucleophile, typically an enolate.[3]
-
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, which is electrophilic due to resonance with the electron-withdrawing group.[1][4]
-
Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or during workup) to yield the final 1,5-dicarbonyl product.[3][5]
The Michael Donor: Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a highly valuable β-keto ester for complex molecule synthesis.[6] Its utility as a Michael donor stems from specific structural features that dictate its reactivity and stereochemical outcome.
| Property | Value |
| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate[7] |
| CAS Number | 7424-85-3[7] |
| Molecular Formula | C₉H₁₄O₃[7] |
| Molecular Weight | 170.21 g/mol [8] |
| Appearance | Colorless liquid[7] |
The proton at the C1 position is particularly acidic (pKa ≈ 11-13 in DMSO) because the resulting negative charge is delocalized across both the ketone and the ester carbonyl groups, forming a highly stabilized enolate. This stabilization allows for the use of relatively mild bases for deprotonation, a key factor in controlling reaction selectivity.
Furthermore, the molecule possesses a pre-existing stereocenter at the C3 position (bearing the methyl group). When the enolate attacks a Michael acceptor, a new stereocenter is formed at C1. The spatial orientation of the methyl group significantly influences the facial selectivity of the incoming acceptor, leading to the potential for high diastereoselectivity in the final product. This inherent stereocontrol is a primary reason for its selection in targeted synthesis.
Caption: The three core steps of the base-catalyzed Michael addition reaction.
Application Notes: A Guide to Experimental Design
Achieving high yield and selectivity requires careful consideration of several interconnected parameters. The choices made are not arbitrary; they are dictated by the principles of reactivity and kinetics.
Choice of Base: Catalytic vs. Stoichiometric
The primary role of the base is to generate the enolate. Unlike reactions such as the Claisen condensation, the Michael addition is typically thermodynamically favorable.[4] This means that only a catalytic amount of base is required, as it is regenerated in the final protonation step.
-
Expert Insight: Using a catalytic amount of a relatively weak base (e.g., NaOEt, K₂CO₃, DBU) is often preferred.[3] Strong, non-nucleophilic bases like LDA or NaH can lead to irreversible and complete enolate formation, which may increase side reactions, such as self-condensation or 1,2-addition to the acceptor's carbonyl group. The choice of sodium ethoxide (NaOEt) in ethanol is classic because the ethoxide anion is the same as the ester portion of the donor, preventing transesterification side-products.
Selection of Michael Acceptor
The versatility of the Michael addition is demonstrated by the wide range of suitable acceptors. The key requirement is an alkene conjugated to an electron-withdrawing group (EWG).
| Acceptor Class | Example | Reactivity & Considerations |
| α,β-Unsaturated Ketones | Methyl vinyl ketone (MVK) | Highly reactive. Prone to polymerization; often added slowly or generated in situ. Good for achieving high yields. |
| α,β-Unsaturated Esters | Ethyl acrylate | Generally less reactive than enones. The reaction may require slightly more forcing conditions (e.g., higher temperature or stronger base). |
| Nitroalkenes | β-Nitrostyrene | Highly electrophilic and reactive due to the potent electron-withdrawing nitro group. Often used in organocatalyzed asymmetric variants.[9] |
| Acrylonitriles | Acrylonitrile | The cyano group is a strong EWG, making these effective acceptors. |
Solvent and Temperature Effects
-
Solvents: Polar aprotic solvents like THF, DMF, or acetonitrile are commonly used as they effectively solvate the cationic counter-ion of the base without interfering with the nucleophilic enolate.[3] Protic solvents like ethanol can also be used, especially when an alkoxide base is employed, but can slow the reaction by solvating the enolate.
-
Temperature: Many Michael additions are exothermic. Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) is crucial for controlling the reaction rate, minimizing side products, and, most importantly, enhancing diastereoselectivity. Lower temperatures favor the thermodynamically more stable transition state, often leading to a higher ratio of the desired diastereomer.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales provided.
Protocol 1: Base-Catalyzed Diastereoselective Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol describes a standard procedure for the addition of ethyl 3-methyl-2-oxocyclopentanecarboxylate to MVK, a classic and highly reliable transformation. The methodology is adapted from established procedures for similar β-keto esters.[10]
Caption: Standard workflow for a base-catalyzed Michael addition reaction.
Materials:
-
Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv)
-
Methyl vinyl ketone (MVK) (1.2 equiv)
-
Sodium ethoxide (NaOEt) (0.1 equiv, 21 wt% solution in ethanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 3-methyl-2-oxocyclopentanecarboxylate (e.g., 10.0 g, 58.7 mmol).
-
Solvent Addition: Add anhydrous THF (100 mL) and stir until the starting material is fully dissolved.
-
Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Once cooled, add the sodium ethoxide solution (e.g., 1.9 mL, 5.87 mmol) dropwise over 5 minutes.
-
Causality: Cooling is essential to control the initial exotherm of enolate formation and the subsequent addition, maximizing diastereoselectivity.
-
-
Enolate Formation: Stir the resulting solution at 0 °C for 30 minutes. The solution may turn slightly yellow, indicating enolate formation.
-
Acceptor Addition: Add methyl vinyl ketone (e.g., 5.9 g, 83.9 mmol) dropwise via syringe over 30-60 minutes.
-
Causality: Slow addition of the reactive MVK prevents its polymerization and helps maintain a low reaction temperature. An excess of the acceptor is used to ensure complete consumption of the more valuable donor.[10]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting keto ester is consumed (typically 12-16 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Causality: The NH₄Cl quench neutralizes the ethoxide base and protonates any remaining enolate, preventing potential retro-Michael reactions during workup.
-
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Michael adduct. The product is typically a colorless to pale yellow oil.
-
Expected Outcome: The reaction should provide the desired adduct in good yield (typically >80%) and with significant diastereoselectivity, which can be quantified by ¹H NMR analysis of the crude product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (degraded by moisture/air).2. Insufficient reaction time or temperature.3. "Wet" solvent or reagents quenching the enolate. | 1. Use a fresh bottle of base or titrate to confirm concentration.2. Allow the reaction to stir longer or gently warm (e.g., to 40 °C), though this may reduce selectivity.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Polymerization of the Michael acceptor (e.g., MVK).2. Product loss during aqueous workup.3. Retro-Michael addition during workup or purification. | 1. Add the acceptor more slowly and at a lower temperature.2. Perform additional extractions of the aqueous layer.3. Use a mild acidic quench (NH₄Cl) and avoid excessive heat or exposure to base during purification. |
| Poor Diastereoselectivity | 1. Reaction temperature was too high.2. Base was too strong, leading to a less organized transition state. | 1. Maintain the reaction at 0 °C or lower during the addition phase.2. Switch to a milder base, such as an amine base (DBU) or potassium carbonate. |
| Multiple Unidentified Side Products | 1. Self-condensation of the starting keto ester or the product.2. 1,2-addition instead of 1,4-addition. | 1. Use only a catalytic amount of base; ensure slow addition of the acceptor.2. This is less common with soft enolate nucleophiles but can occur with highly reactive acceptors. Ensure the reaction is not run at excessively cold temperatures with organometallic bases. |
Conclusion
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a powerful and stereodirecting building block in synthetic chemistry. Its successful application in Michael addition reactions hinges on a rational understanding of reaction parameters. By carefully selecting the base, solvent, and temperature, chemists can control the reaction's outcome to achieve high yields and diastereoselectivity. The protocols and insights provided herein serve as a robust starting point for the development of complex molecular architectures, from pharmaceutical intermediates to natural products.
References
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][2]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link][5]
-
Pearson. (2022). Michael Addition Explained. [Link]
-
MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 26(22), 6883. [Link]
-
Chemistry LibreTexts. (2023). Conjugate Carbonyl Additions - The Michael Reaction. [Link][4][11]
-
Organic Syntheses. 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Coll. Vol. 10, p.88 (2004); Vol. 77, p.187 (2000). [Link][10]
-
PubChem. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. [Link][8]
-
Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125. [Link][9]
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Application Notes & Protocols: Leveraging Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Advanced Fungicide Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the Cyclopentanone Scaffold
In the relentless pursuit of novel agrochemicals to safeguard global food production, the molecular scaffold of a lead compound is a critical determinant of its ultimate success. The cyclopentanone ring system, a structural motif present in various natural products, has emerged as a promising foundation for the development of potent fungicides.[1][2] Its inherent stereochemistry and versatile functionalization points offer a rich canvas for synthetic exploration. Ethyl 3-methyl-2-oxocyclopentanecarboxylate (EMOC) stands out as a particularly valuable starting material. This cyclic β-keto ester is not merely a passive building block; its unique arrangement of functional groups—a ketone, an ester, and an alpha-chiral center—provides multiple, predictable sites for chemical modification, enabling the construction of complex and highly active fungicidal molecules.[3][4]
This document serves as a technical guide to the strategic use of EMOC in fungicide synthesis. We will move beyond simple procedural outlines to explore the mechanistic causality behind synthetic choices, providing detailed, self-validating protocols for key transformations. The focus will be on leveraging EMOC's intrinsic reactivity to construct precursors for systemic fungicides, with a specific, illustrative pathway toward a key intermediate of a triazole-class fungicide, akin to metconazole.[3][5]
Profile of the Core Reagent: Ethyl 3-methyl-2-oxocyclopentanecarboxylate (EMOC)
A thorough understanding of the starting material is foundational to any successful synthetic campaign. The properties of EMOC dictate solvent choice, reaction conditions, and purification strategies.
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | [3] |
| CAS Number | 7424-85-3 | [3][6] |
| Molecular Formula | C₉H₁₄O₃ | [6][7] |
| Molecular Weight | 170.21 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 102-104 °C at 11 mmHg | [8] |
| Density | ~1.054 g/mL at 25 °C | [8] |
Mechanistic Rationale: The Synthetic Versatility of a β-Keto Ester
The power of EMOC as a synthetic precursor lies in the dual reactivity of the β-keto ester moiety. This functionality allows for both nucleophilic and electrophilic transformations, providing a rich playbook for molecular elaboration.
-
Nucleophilic Character (via Enolate): The α-proton, situated between the two carbonyl groups, is highly acidic (pKa ≈ 11 in DMSO). Deprotonation with a suitable base (e.g., sodium ethoxide, LDA) generates a resonance-stabilized enolate. This nucleophile is the workhorse for C-C bond formation via alkylation, acylation, and condensation reactions. This is the primary pathway for introducing diversity and building the carbon skeleton of the target fungicide.
-
Electrophilic Character: The carbonyl carbons of both the ketone and the ester are electrophilic. The ketone can be targeted by nucleophiles like Grignard reagents or reducing agents (e.g., NaBH₄). The ester can undergo saponification, transesterification, or reduction to an alcohol (e.g., with LiAlH₄).[3][9]
Caption: Key reactive sites and synthetic pathways for EMOC.
Application Workflow: Synthesis of a Dihydroxylated Triazole Precursor
To illustrate the practical application of EMOC, we present a multi-step synthesis of a key dihydroxylated intermediate, a versatile precursor for a range of triazole fungicides. This pathway is designed to be robust and adaptable.
Caption: Overall workflow for fungicide precursor synthesis from EMOC.
Protocol 1: Ketal Protection of the Cyclopentanone Ketone
Causality: Direct reaction of the ester with a Grignard reagent is desired. The cyclopentanone ketone is more reactive than the ester and would be preferentially attacked. Therefore, we must first "mask" or "protect" the ketone as a less reactive acetal (specifically, a ketal). Ethylene glycol is a common and effective protecting group for this purpose.
Materials:
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 3-methyl-2-oxocyclopentanecarboxylate | 95% | AChemBlock | [6] |
| Ethylene Glycol | Anhydrous | Sigma-Aldrich | Must be dry. |
| p-Toluenesulfonic acid (PTSA) | Monohydrate | Acros Organics | Catalyst. |
| Toluene | Anhydrous | Fisher Scientific | Solvent; forms azeotrope with water. |
| Saturated Sodium Bicarbonate (aq.) | Reagent | - | For neutralization. |
| Anhydrous Magnesium Sulfate | Reagent | - | For drying. |
| Dean-Stark Apparatus | - | - | Essential for water removal. |
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add EMOC (10.0 g, 58.7 mmol), toluene (150 mL), ethylene glycol (6.5 g, 104.8 mmol, ~1.8 eq), and a catalytic amount of PTSA (0.56 g, 2.9 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed and removed as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst.
-
Separate the layers. Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by vacuum distillation to yield the protected keto-ester as a clear oil.
Self-Validation: The successful formation of the ketal can be confirmed by ¹H NMR (disappearance of the ketone's α-protons and appearance of the characteristic ethylene glycol signals around 3.9-4.0 ppm) and IR spectroscopy (disappearance of the ketone C=O stretch, typically ~1740 cm⁻¹).
Protocol 2: Grignard Addition to the Ester Carbonyl
Causality: This is the key step for installing the substituted benzyl group, a common feature in many systemic fungicides. The Grignard reagent, a potent carbon nucleophile, will attack the electrophilic ester carbonyl twice, leading to the formation of a tertiary alcohol after an acidic workup.
Materials:
| Reagent/Material | Grade | Supplier Example | Notes |
| Protected Keto-Ester (from Protocol 1) | - | - | Must be anhydrous. |
| 4-Chlorobenzylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | Highly reactive; handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent; must be dry. |
| Saturated Ammonium Chloride (aq.) | Reagent | - | For quenching the reaction. |
| Diethyl Ether | Reagent | - | For extraction. |
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the protected keto-ester (12.0 g, 56.0 mmol) dissolved in anhydrous THF (100 mL) to a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add 4-chlorobenzylmagnesium bromide solution (123 mL of 1.0 M solution, 123.2 mmol, ~2.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible.
-
Quenching & Workup:
-
Cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
Self-Validation: Successful reaction is indicated by the appearance of aromatic proton signals in the ¹H NMR spectrum and the presence of a broad -OH stretch in the IR spectrum (~3400 cm⁻¹). The disappearance of the ester C=O stretch (~1730 cm⁻¹) is also a key indicator.
Concluding Remarks and Future Perspectives
The synthetic sequence detailed above demonstrates how Ethyl 3-methyl-2-oxocyclopentanecarboxylate can be rationally manipulated to construct complex molecular architectures suitable for agrochemical development. The resulting dihydroxylated precursor is a valuable platform molecule. The tertiary alcohol can be used to introduce the critical 1,2,4-triazole heterocycle, while the protected ketone can be deprotected and further functionalized.
This strategic approach, rooted in a deep understanding of the reagent's reactivity, allows for the creation of diverse libraries of candidate molecules. By modifying the Grignard reagent or exploring alternative C-C bond-forming reactions at the α-position (prior to protection), researchers can engage in "scaffold hopping" and structure-activity relationship (SAR) studies to optimize fungicidal potency and spectrum.[10] The principles outlined herein provide a robust framework for leveraging this high-value starting material in the discovery of next-generation fungicides.
References
-
PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
-
Paul, N. C., & Park, K. S. (2013). Plant Growth Promotion by Two Volatile Organic Compounds Emitted From the Fungus Cladosporium halotolerans NGPF1. Frontiers in Microbiology. Retrieved from [Link]
-
ResearchGate. (2020). Cyclopentenones, Scaffolds for Organic Syntheses Produced by the Endophytic Fungus Mitosporic Dothideomycete sp. LRUB20. Retrieved from [Link]
-
ResearchGate. (1994). New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. Retrieved from [Link]
-
ResearchGate. (2017). Mastering β-keto esters. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of a Novel Bicyclic Scaffold Inspired by the Antifungal Natural Product Sordarin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
National Institutes of Health. (2024). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Antifungal Activity of Raspberry Ketone Ester Derivatives as Potential Fungicides. Retrieved from [Link]
-
ResearchGate. (2020). Efficient method for the cyclopentanone synthesis from furfural: Understanding the role of solvents, solubilities and bimetallic catalytic system. Retrieved from [Link]
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- 5. Methyl 3-methyl-2-oxocyclopentane-1-carboxylate [cymitquimica.com]
- 6. ethyl 3-methyl-2-oxocyclopentane-1-carboxylate 95% | CAS: 7424-85-3 | AChemBlock [achemblock.com]
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Application Notes & Protocols: Ethyl 3-methyl-2-oxocyclopentanecarboxylate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a versatile cyclic β-ketoester that serves as a pivotal building block in modern organic synthesis.[1] Its structure, comprising a five-membered carbocyclic ring functionalized with a ketone, an ethyl ester, and a methyl group, offers a rich platform for a multitude of chemical transformations. The strategic placement of these functionalities—an electrophilic ketone, a modifiable ester, and an acidic α-proton—allows for controlled and predictable reactivity, making it an invaluable precursor for complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-methyl-2-oxocyclopentanecarboxylate. We will delve into its application in constructing polycyclic systems like steroid and terpenoid frameworks, its role in the synthesis of bioactive molecules such as prostaglandin analogues and fungicides, and provide detailed, field-proven protocols for its key transformations.
Key Structural Features and Reactivity:
-
α-Proton Acidity: The proton at the C1 position (alpha to both the ketone and the ester) is highly acidic and can be readily abstracted by a base to form a stabilized enolate. This enolate is a potent nucleophile, central to alkylation and condensation reactions.
-
Electrophilic Centers: Both the ketone (C2) and the ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reductions, Grignard additions, and transesterifications.[1]
-
Stereochemistry: The presence of a chiral center at C3 (and potentially C1 depending on substitution) makes this molecule a valuable starting point for stereoselective synthesis.
Core Application 1: Annulation Strategies for Polycyclic Synthesis
One of the most powerful applications of Ethyl 3-methyl-2-oxocyclopentanecarboxylate is in the construction of fused six-membered rings through the Robinson Annulation . This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is a cornerstone in the total synthesis of steroids, terpenoids, and other polycyclic natural products.[2][3]
The Robinson Annulation Workflow
The process begins with the deprotonation of the β-ketoester to form a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).[4] The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, followed by dehydration, to yield a cyclohexenone ring fused to the original cyclopentane core.[2][3]
Caption: Workflow of the Robinson Annulation.
Protocol: Synthesis of a Fused Bicyclic System
This protocol describes a general procedure for the Robinson Annulation using Ethyl 3-methyl-2-oxocyclopentanecarboxylate and Methyl Vinyl Ketone (MVK).
Materials:
-
Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv)
-
Sodium ethoxide (NaOEt) (1.1 equiv)
-
Ethanol (anhydrous)
-
Methyl Vinyl Ketone (MVK) (1.2 equiv)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Add sodium ethoxide (1.1 equiv) portion-wise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete enolate formation. Causality: Using a strong base like NaOEt ensures quantitative deprotonation at the acidic α-carbon, generating the necessary nucleophile for the subsequent Michael addition.
-
Michael Addition: Slowly add Methyl Vinyl Ketone (1.2 equiv) dropwise via a syringe, keeping the reaction temperature below 10 °C. The reaction is exothermic. Insight: MVK is a volatile and reactive Michael acceptor. Slow addition at low temperature prevents self-polymerization and ensures controlled 1,4-addition.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Aldol Condensation & Cyclization: Upon completion of the Michael addition, carefully add 1 M HCl to neutralize the base and then add a sufficient amount to make the solution acidic (pH ~2). Heat the mixture to reflux for 2-4 hours. This promotes both the intramolecular aldol condensation and the subsequent dehydration to form the α,β-unsaturated ketone.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired fused bicyclic enone.
| Reactant | Molar Equiv. | Purpose |
| Ethyl 3-methyl-2-oxocyclopentanecarboxylate | 1.0 | Michael Donor |
| Sodium Ethoxide | 1.1 | Base for Enolate Formation |
| Methyl Vinyl Ketone | 1.2 | Michael Acceptor |
Core Application 2: Precursor to Prostaglandin Analogues
The cyclopentane core of Ethyl 3-methyl-2-oxocyclopentanecarboxylate makes it an excellent starting scaffold for the synthesis of prostaglandins (PGs) and their analogues.[5] PGs are lipid compounds involved in numerous physiological processes, and their synthetic analogues are important therapeutic agents. The synthesis hinges on the stereocontrolled installation of two side chains onto the cyclopentane ring.
Synthetic Strategy via Alkylation
The general approach involves the sequential alkylation of the β-ketoester to introduce the two characteristic prostaglandin side chains. The C1 enolate serves as the nucleophilic handle to introduce the first side chain (typically the "upper" or "alpha" chain). Subsequent chemical manipulations of the ketone and ester functionalities allow for the introduction of the second ("lower" or "omega") chain.[6]
Caption: Key steps in prostaglandin analogue synthesis.
Protocol: α-Alkylation of the β-Ketoester
This protocol is adapted from a standard procedure for the alkylation of β-ketoesters and is a critical first step in building prostaglandin side chains.[7]
Materials:
-
Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Alkyl halide (e.g., Iodoalkane, R-I) (1.5 equiv)
-
Acetone (anhydrous)
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution. Causality: K₂CO₃ is a mild, non-hygroscopic base suitable for generating the enolate without promoting significant side reactions like ester hydrolysis.
-
Add the desired alkyl halide (1.5 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 50-60 °C) and stir for 14-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Workup: Dilute the residue with ethyl acetate and wash with water and then with a saturated ammonium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated product.
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| K₂CO₃ | 2.0 | Base | 85-95% |
| Alkyl Halide | 1.5 | Electrophile | (Product Dependent) |
Core Application 3: Intermediate in Agrochemical Synthesis
The structural motifs present in Ethyl 3-methyl-2-oxocyclopentanecarboxylate are found in various bioactive molecules, including agrochemicals. It is a known precursor in the synthesis of fungicides, such as metconazole.[1] The synthesis leverages the reactivity of the ketone group to build the more complex structure required for biological activity.
Synthetic Utility for Fungicides
In the synthesis of triazole fungicides like metconazole, the cyclopentane ring serves as a rigid scaffold. The synthetic route typically involves a nucleophilic addition to the C2 ketone, followed by the construction of the triazole-containing side chain. This showcases the molecule's utility in providing a foundational carbocyclic core that can be further elaborated.[1]
Conclusion
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a powerful and versatile intermediate for the synthesis of complex organic molecules. Its utility is demonstrated in the efficient construction of polycyclic systems via the Robinson Annulation, the stereocontrolled synthesis of prostaglandin analogues through sequential alkylation, and the production of valuable agrochemicals. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to leverage the unique reactivity of this compound in their synthetic endeavors.
References
-
Organic Syntheses Procedure, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Available at: [Link]
- Google Patents, CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
-
A Sheffield Hallam University thesis. Available at: [Link]
-
Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information. Palladium-Catalyzed Enantioselective Decarboxylation. Available at: [Link]
-
ResearchGate, (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]
-
PubChem, Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Available at: [Link]
-
PubChem, Ethyl 2-oxocyclopentanecarboxylate. Available at: [Link]
-
ACS Publications, Synthesis of Chiral Cyclopentenones | Chemical Reviews. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives. Available at: [Link]
-
Chemistry LibreTexts, 23.12: The Robinson Annulation Reaction. Available at: [Link]
-
Chemistry LibreTexts, 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Available at: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]
-
Organic Chemistry Portal, Robinson Annulation. Available at: [Link]
-
YouTube, Robinson Annulation Reaction Mechanism. Available at: [Link]
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Application Notes & Protocols: Diastereoselective Reduction of Ethyl 3-methyl-2-oxocyclopentanecarboxylate with Sodium Borohydride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Hydroxy Esters
The reduction of β-keto esters, such as ethyl 3-methyl-2-oxocyclopentanecarboxylate, is a cornerstone transformation in synthetic organic chemistry. The resulting hydroxy esters are valuable chiral building blocks, integral to the synthesis of a wide array of biologically active molecules, including prostaglandins, alkaloids, and various pharmaceutical agents.[1][2] The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final product is often contingent on the precise three-dimensional arrangement of its stereocenters.
Sodium borohydride (NaBH₄) is a widely employed reducing agent for this transformation due to its mild nature, operational simplicity, and cost-effectiveness.[1] Unlike more reactive hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters.[3] This chemoselectivity is a key advantage in the synthesis of complex molecules.
This document provides a comprehensive guide to the diastereoselective reduction of ethyl 3-methyl-2-oxocyclopentanecarboxylate using sodium borohydride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that influence the diastereoselectivity of the reduction.
Mechanistic Insights: Understanding the Diastereoselectivity
The reduction of the ketone in ethyl 3-methyl-2-oxocyclopentanecarboxylate with sodium borohydride generates two new stereocenters, leading to the formation of diastereomeric products: cis- and trans-ethyl 2-hydroxy-3-methylcyclopentanecarboxylate. The ratio of these diastereomers is determined by the trajectory of the hydride attack on the carbonyl carbon.
The mechanism proceeds in two main steps:
-
Nucleophilic Addition of Hydride: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which is a strong nucleophile.[3] The hydride attacks the electrophilic carbonyl carbon of the ketone.[3] This attack can occur from either the top face or the bottom face of the cyclopentanone ring.
-
Protonation: The resulting alkoxide intermediate is then protonated, typically by the protic solvent (e.g., methanol or ethanol) used in the reaction, to yield the final alcohol product.[3]
The diastereoselectivity of the reduction is primarily governed by steric hindrance. The two substituents on the cyclopentanone ring, the methyl group at C3 and the ethoxycarbonyl group at C2, influence the direction of the hydride attack.
-
Felkin-Anh Model Prediction: According to the Felkin-Anh model for nucleophilic addition to chiral carbonyls, the hydride will preferentially attack from the side opposite to the largest substituent. In this case, the ethoxycarbonyl group is sterically more demanding than the methyl group. Therefore, the hydride is expected to approach from the face of the ring that is anti to the ethoxycarbonyl group. This leads to the formation of the cis-diastereomer as the major product, where the hydroxyl group and the ethoxycarbonyl group are on the same side of the ring.
-
Solvent Effects: The choice of solvent can also play a role in the diastereoselectivity. Protic solvents like methanol or ethanol can coordinate with both the carbonyl oxygen and the borohydride, influencing the transition state geometry and, consequently, the stereochemical outcome.[4]
-
Cation Chelation (Luche Reduction Conditions): While not the standard procedure, the addition of lanthanide salts like cerium(III) chloride (CeCl₃) can significantly alter the diastereoselectivity.[5] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the conformational preference of the substrate, thereby influencing the direction of hydride attack.[5] This modification, known as the Luche reduction, can sometimes be used to favor the formation of the otherwise minor diastereomer.[5]
Experimental Protocol: A Validated Procedure
This protocol provides a reliable method for the reduction of ethyl 3-methyl-2-oxocyclopentanecarboxylate with sodium borohydride.
Materials and Equipment
| Reagents | Equipment |
| Ethyl 3-methyl-2-oxocyclopentanecarboxylate | Round-bottom flask |
| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |
| Methanol (MeOH), anhydrous | Ice bath |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | Separatory funnel |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Rotary evaporator |
| Brine (saturated aqueous NaCl solution) | Glassware for extraction and drying |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Thin-layer chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | UV lamp for TLC visualization |
| Eluent for column chromatography (e.g., hexane/ethyl acetate mixture) |
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acidic solutions.[6][7] It is also toxic if swallowed or in contact with skin.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Organic Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. All manipulations should be performed in a fume hood, away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous methanol (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and improve diastereoselectivity.
-
Addition of Sodium Borohydride: While stirring vigorously, add sodium borohydride (1.1 equivalents) portion-wise over 10-15 minutes. Adding the reagent slowly helps to maintain the low temperature and prevent excessive foaming due to hydrogen gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of the starting material (the β-keto ester) indicates the completion of the reaction. The reaction is generally complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize the reaction and decompose the remaining borohydride.
-
Work-up:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to the separatory funnel and shake well.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the diastereomers, but a gradient of ethyl acetate in hexane is typically effective for their separation. The relative polarities of the cis and trans isomers can be determined by TLC analysis.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected results for a typical reaction.
| Parameter | Value | Rationale/Notes |
| Substrate | Ethyl 3-methyl-2-oxocyclopentanecarboxylate | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for ketones.[3] |
| Stoichiometry of NaBH₄ | 1.1 equivalents | A slight excess ensures complete reaction. |
| Solvent | Anhydrous Methanol | Protic solvent for protonation of the alkoxide. |
| Reaction Temperature | 0 °C | Improves diastereoselectivity and controls reaction rate. |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Expected Major Product | cis-ethyl 2-hydroxy-3-methylcyclopentanecarboxylate | Based on steric control (Felkin-Anh model). |
| Expected Yield | 85-95% (crude) | High yields are typical for this reduction. |
| Purification Method | Flash Column Chromatography | To separate the diastereomers. |
Visualizing the Reaction Pathway
The following diagram illustrates the workflow for the reduction of ethyl 3-methyl-2-oxocyclopentanecarboxylate.
Caption: Experimental workflow for the reduction.
The following diagram illustrates the mechanistic pathway and the formation of the major and minor diastereomers.
Caption: Mechanistic pathways for diastereomer formation.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The following checkpoints ensure the reliability and reproducibility of the results:
-
TLC Monitoring: Regular TLC analysis provides real-time feedback on the reaction's progress, confirming the consumption of the starting material and the formation of the product(s).
-
Spectroscopic Analysis: The structure of the purified products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
IR Spectroscopy: The disappearance of the ketone carbonyl stretch (typically around 1740-1750 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹) are key indicators of a successful reduction.
-
NMR Spectroscopy: The ratio of the diastereomers in the crude and purified products can be accurately determined by integrating the characteristic signals for each isomer in the ¹H NMR spectrum.
-
-
Yield Calculation: A high isolated yield of the desired product after purification is a strong indicator of an efficient and well-executed reaction.
By adhering to this protocol and its validation checkpoints, researchers can confidently and reproducibly synthesize the desired chiral hydroxy esters.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Ethyl 2-Oxocyclopentanecarboxylate.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Scribd. (n.d.). Borohydride Reduction of 2-Methylcyclohexanone.
- Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Organic Syntheses. (n.d.). 15 - Organic Syntheses Procedure.
- ResearchGate. (2025). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?.
- PubMed. (n.d.). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction.
- New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- University of California. (2012). Sodium borohydride - Standard Operating Procedure.
- ResearchGate. (2016). Synthesis of Chiral Cyclopentenones.
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- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis, primarily achieved through the Dieckmann condensation, is a powerful tool for creating five-membered rings, but it is not without its challenges. This document will address common issues to improve yield and purity.
I. Overview of the Core Synthesis: The Dieckmann Condensation
The synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a classic example of the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3] In this specific case, the starting material is typically diethyl 3-methyladipate. The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group intramolecularly to form the desired five-membered ring.[2][3][4][5]
The final step of the reaction mechanism involves the deprotonation of the newly formed β-keto ester.[1][4][5] This is a crucial, essentially irreversible step that drives the reaction to completion.[4][6] Subsequent acidic workup protonates the enolate to yield the final product.[2][3][7]
Reaction Scheme:
Starting Material: Diethyl 3-methyladipate Reagents: 1. Strong Base (e.g., Sodium Ethoxide), 2. Acidic Workup (e.g., H3O+) Product: Ethyl 3-methyl-2-oxocyclopentanecarboxylate
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate, providing explanations and actionable solutions.
FAQ 1: My yield is consistently low. What are the most likely causes?
Low yields in a Dieckmann condensation can stem from several factors. Here’s a systematic approach to troubleshooting:
A. Choice of Base and Solvent:
The base and solvent system is critical. Historically, sodium ethoxide in ethanol has been used.[8] However, modern approaches often favor sterically hindered, non-nucleophilic bases in aprotic solvents to minimize side reactions.[8]
| Base | Solvent | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Classical method, readily available. | Can lead to transesterification if the ester groups don't match the alkoxide. Equilibrium may not fully favor product formation. |
| Sodium Hydride (NaH) | Toluene, THF | Strong, non-nucleophilic base. Drives the reaction forward by removing the alcohol byproduct. | Heterogeneous reaction can be slow. Requires careful handling due to flammability. |
| Potassium tert-Butoxide (t-BuOK) | THF, Toluene | Strong, sterically hindered base. Minimizes side reactions.[8] | Can be partially hydrolyzed, introducing water and leading to saponification.[9] |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base.[8] Useful for difficult cyclizations. | Requires low temperatures (-78 °C) to prepare and use, which can be challenging for large-scale reactions. |
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is detrimental as it can hydrolyze the ester starting material and the β-keto ester product.[9] Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Match the Alkoxide to the Ester: If using an alkoxide base, ensure it matches the ester's alcohol portion (i.e., use sodium ethoxide for an ethyl ester) to prevent transesterification.[1]
-
Consider a Stronger, Non-Nucleophilic Base: If using sodium ethoxide in ethanol is giving low yields, switching to sodium hydride in an aprotic solvent like toluene or THF can be beneficial.
B. Reaction Temperature:
While some Dieckmann condensations are run at elevated temperatures, lower temperatures can often improve yields by minimizing side reactions.[8] For bases like LDA, low temperatures are essential.
Troubleshooting Steps:
-
Optimize Temperature: If running the reaction at reflux, try lowering the temperature.
-
Controlled Addition: Add the diester slowly to the base suspension to control any exotherm.
C. Work-up Procedure:
The acidic work-up is crucial for protonating the enolate of the β-keto ester.[3][7] Improper work-up can lead to product decomposition or loss.
Troubleshooting Steps:
-
Acidify Carefully: Add the acid slowly, preferably at a low temperature, to avoid vigorous reactions.
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
-
Avoid Over-acidification: Excessively strong acidic conditions can promote hydrolysis and decarboxylation of the product.
FAQ 2: I am observing significant side product formation. What are they and how can I minimize them?
The most common side reactions in a Dieckmann condensation are:
-
Intermolecular Claisen Condensation: If the intramolecular reaction is slow, two different diester molecules can react, leading to polymeric byproducts. This is more common when attempting to form larger, less stable rings.[8]
-
Hydrolysis (Saponification): As mentioned, any water present can lead to the hydrolysis of the ester groups to carboxylic acids.[9]
-
Reverse Dieckmann (Cleavage): If the product β-keto ester does not have an enolizable proton between the two carbonyls, the reaction can be reversible, leading to ring-opening.[10] This is a driving force for the reaction to proceed.[6]
Troubleshooting Steps:
-
High Dilution: To favor the intramolecular reaction over the intermolecular one, the reaction can be run under high dilution conditions. This is particularly important for forming rings larger than six members.
-
Strictly Anhydrous Conditions: This cannot be overstated. Use freshly dried solvents and reagents. Commercial alkoxide bases can sometimes be partially hydrolyzed and may need purification.[9]
-
Use a Full Equivalent of Base: A full equivalent of a strong base is necessary to deprotonate the product β-keto ester, which drives the equilibrium towards the cyclized product.[1][5]
FAQ 3: My reaction seems to stall and does not go to completion. What should I check?
A. Base Stoichiometry and Quality:
An insufficient amount of active base is a common reason for incomplete reactions.
Troubleshooting Steps:
-
Verify Base Activity: If using sodium hydride, ensure it is fresh and has not been passivated by atmospheric moisture. If using potassium tert-butoxide, consider using freshly sublimed material.[9]
-
Use at Least One Full Equivalent: As the deprotonation of the product is the thermodynamic driving force, a stoichiometric amount of base is required.[1][5]
B. Reaction Time and Temperature:
Some Dieckmann condensations can be slow, especially with sterically hindered substrates or less reactive bases.
Troubleshooting Steps:
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the disappearance of the starting material.
-
Increase Temperature or Time: If the reaction is proceeding cleanly but slowly, consider increasing the reaction time or temperature.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Dieckmann condensation.
Reaction Mechanism Diagram
Caption: Mechanism of the Dieckmann condensation.
III. References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Google Patents. (CN103333070B). Preparation method of cyclopentanone-2-carboxylic acid methyl ester. Retrieved from
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. Dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]
-
Chegg. (2020, April 26). Solved 5. (14%) a) Dieckmann condensation, a variation of.... Retrieved from [Link]
-
ResearchGate. (2025, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 7). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]
-
Google Patents. (CN103086858A). Synthetic method of 3-methyl-cyclopentanone. Retrieved from
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Organic Syntheses. 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
Google Patents. (US5493025A). Process for preparation of fluorinated beta-keto ester. Retrieved from
-
Stoltz Group, Caltech. Palladium-Catalyzed Enantioselective Decarboxyl... Supporting Information. Retrieved from [Link]
-
ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]
-
ResearchGate. (2025, June 16). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
Sources
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- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Dieckmann Condensation [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 3-methyl-2-oxocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile synthetic intermediate. We will move beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the interplay between solvents and the reactivity of β-keto esters.
Q1: I'm setting up a reaction with Ethyl 3-methyl-2-oxocyclopentanecarboxylate. What are the main solvent classes I should consider and why?
A1: Your choice of solvent is paramount as it directly influences the formation and subsequent reaction of the key enolate intermediate. Solvents are broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic).
-
Polar Protic Solvents: These solvents, such as ethanol, methanol, and water, possess O-H or N-H bonds. They can engage in hydrogen bonding and act as proton donors.[1][2] While they can dissolve the β-keto ester and many bases, they strongly solvate and stabilize the enolate nucleophile through hydrogen bonding. This "caging" effect significantly reduces the enolate's reactivity, often leading to slower reactions or the need for stronger bases and harsher conditions.[3]
-
Polar Aprotic Solvents: This class includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). They have large dipole moments and high dielectric constants but lack O-H or N-H bonds.[1] They are exceptionally effective for enolate reactions. They readily solvate the cation (e.g., K⁺, Na⁺) of the base but leave the enolate anion relatively "naked" and highly reactive.[2][3] This leads to significantly faster reaction rates for processes like alkylation.[3]
-
Nonpolar Solvents: Solvents like Toluene, Hexane, and Benzene have low dielectric constants and do not effectively dissolve ionic species. They are less common for generating enolates with ionic bases but may be used in specific applications, sometimes in conjunction with phase-transfer catalysts or with highly soluble non-ionic bases.
| Solvent Class | Examples | Key Characteristics | Impact on Enolate Reactivity |
| Polar Protic | Ethanol, Methanol, Water | Contains O-H or N-H bonds; can hydrogen bond.[1] | Suppresses. Solvates ("cages") the enolate, reducing its nucleophilicity.[3] |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Large dipole moment; no O-H or N-H bonds.[1] | Enhances. Solvates the counter-ion, leaving a "naked," highly reactive enolate.[3] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low dielectric constant; cannot dissolve ionic reagents. | Variable. Generally poor for ionic enolate formation; may be used with specific non-ionic bases or catalysts. |
Q2: What is the mechanistic basis for a polar aprotic solvent like DMF accelerating my alkylation reaction?
A2: The acceleration is due to the solvent's differential solvation of the ion pair formed after deprotonation. When you add a base like potassium hydroxide (KOH) to your β-keto ester, an enolate salt (potassium enolate) is formed.
-
In a polar protic solvent like ethanol, both the potassium cation (K⁺) and the enolate anion are heavily solvated. The ethanol molecules form a tight hydrogen-bonding shell around the enolate, stabilizing it and sterically hindering its approach to the electrophile.
-
In a polar aprotic solvent like DMF, the solvent molecules have a negatively charged oxygen atom that strongly coordinates with and solvates the K⁺ cation. However, the positive end of the DMF dipole is buried within the molecule and cannot effectively solvate the enolate anion. This leaves the enolate "naked," unsolvated, and highly nucleophilic, dramatically increasing the rate of the desired SN2 reaction with your alkylating agent.[3][4]
Section 2: Troubleshooting Guides
Guide 1: α-Alkylation Reactions
The α-alkylation of Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a cornerstone transformation, but it is fraught with potential issues directly tied to solvent choice.
| Issue Encountered | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Use of Protic Solvents: Solvents like ethanol reduce enolate reactivity, stalling the reaction. 2. Insufficiently Polar Solvent: Nonpolar solvents (e.g., toluene) with common bases (e.g., NaH, NaOEt) may not effectively promote enolate formation or reagent solubility. | 1. Switch to a polar aprotic solvent. DMF, DMSO, or THF are standard choices that enhance enolate nucleophilicity.[4][5] 2. If a less polar solvent is required (e.g., for temperature control), consider using a stronger, more soluble base like LiHMDS or LDA, which can often be used effectively in THF.[6] |
| Mixture of C- and O-Alkylated Products | This is a classic problem of enolate ambident reactivity. "Naked" enolates in polar aprotic solvents can favor O-alkylation with "hard" electrophiles (e.g., alkyl sulfates). Aggregated or solvated enolates tend to favor C-alkylation. | 1. Change the Solvent/Counter-ion System: To favor C-alkylation, try a less polar solvent like THF, which may promote ion pairing and aggregation. Using a magnesium or zinc enolate can also strongly favor C-alkylation through chelation. 2. For O-alkylation: Use a highly polar aprotic solvent (HMPA, though hazardous, is a classic example) to maximize enolate dissociation. |
| Dialkylation or Other Side Reactions | 1. High Reactivity in Aprotic Solvents: The high reactivity of the "naked" enolate can lead to rapid monoalkylation, followed by a second deprotonation/alkylation sequence if conditions are not carefully controlled. 2. Base-Promoted Side Reactions: Using a nucleophilic base (e.g., ethoxide) in a protic solvent (ethanol) can lead to side reactions like transesterification or Claisen condensation.[7] | 1. Control Stoichiometry and Temperature: Add the alkylating agent slowly at a low temperature (e.g., 0 °C or below) in a polar aprotic solvent like THF or DMF to control the reaction rate. 2. Use a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent (THF, acetone, DMF) to avoid base-related side reactions.[8] |
| Poor Stereoselectivity | The solvent shell influences the transition state geometry. Weakly coordinating solvents are crucial for many modern asymmetric alkylations that rely on phase-transfer catalysis or chelation control.[9] | 1. Use Weakly Coordinating Solvents: For reactions involving chelation control (e.g., with a chiral auxiliary), non-coordinating solvents like Dichloromethane (DCM) or Toluene are often required to allow the substrate and catalyst to interact effectively.[9] 2. Optimize for Phase-Transfer Catalysis (PTC): Asymmetric PTC alkylations often perform best in nonpolar solvents like toluene with a solid base (e.g., solid KOH), where the catalyst is responsible for transporting the enolate into the organic phase.[10] |
Guide 2: Michael Addition and Decarboxylation
| Issue Encountered | Reaction | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| Slow or Inefficient Reaction | Michael Addition | While classic Michael additions use protic solvents (e.g., ethanol) with catalytic base, this can be slow and prone to side reactions like aldol condensations.[7] | 1. Consider Solvent-Free Conditions: For liquid Michael acceptors (like MVK), catalysis with FeCl₃·6H₂O can proceed rapidly and cleanly at room temperature without any solvent, simplifying workup.[7] 2. Use Aprotic Solvents for Controlled Additions: For more complex substrates, generating the enolate in a controlled manner in an aprotic solvent like THF before adding the Michael acceptor can provide cleaner results. |
| Low Yield / Incomplete Reaction | Decarboxylation | Traditional saponification followed by acidic workup and heating can be harsh. The Krapcho decarboxylation is a milder, more efficient alternative that is highly solvent-dependent. | 1. Employ the Krapcho Decarboxylation: This reaction requires a wet, high-boiling polar aprotic solvent (typically DMSO) with a salt (e.g., NaCl, LiCl).[11] The mechanism involves SN2 attack of the halide on the ester's ethyl group, which is favored by the polar aprotic solvent, followed by decarboxylation.[11] Water is a necessary co-solvent.[11] |
Section 3: Experimental Protocols & Workflows
Protocol 1: α-Alkylation using K₂CO₃ in Acetone
This protocol is a reliable method for the C-alkylation of β-keto esters with reactive alkyl halides. Acetone, a borderline polar aprotic solvent, is effective and easily removed.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-methyl-2-oxocyclopentanecarboxylate (1.0 equiv).
-
Solvent and Base: Add anhydrous acetone (to make a ~0.5 M solution) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).[8]
-
Addition of Electrophile: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.5-2.0 equiv) to the suspension.[8]
-
Reaction: Heat the mixture to reflux (or 50 °C) and monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).[8]
-
Workup: Cool the reaction to room temperature, filter off the solid K₂CO₃, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Krapcho Decarboxylation
This protocol efficiently removes the ethyl carboxylate group following an alkylation step.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted β-keto ester (1.0 equiv), sodium chloride (2.0 equiv), and dimethyl sulfoxide (DMSO, ~5-10 mL per gram of ester).
-
Add Water: Add a small amount of water (2.0 equiv).[11]
-
Reaction: Heat the mixture to a high temperature (typically 140-160 °C) in an oil bath. The reaction progress can be monitored by observing the cessation of CO₂ evolution or by TLC/GC analysis.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a significant amount of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting ketone can be purified by distillation or column chromatography if necessary.
References
-
Christoffers, J. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Craig II, R. A., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylation of Ketone Enolates. Supporting Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]
-
Huckin, S. N., & Weiler, L. (n.d.). Alkylation of dianions of. beta.-keto esters. Datapdf.com. Retrieved from [Link]
-
Cardillo, G., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Springer Link. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Tomera, K., & Gawronski, J. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16368–16377. Retrieved from [Link]
-
Das, S. (2018, June 14). Can someone confirm and/or correct my logic regarding this mechanism? Chemistry Stack Exchange. Retrieved from [Link]
-
Fonseca, D. P., et al. (n.d.). Results of the Michael Reactions with Methyl 2-Oxocyclopentane-1-carboxylate (4) and trans. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
A Sheffield Hallam University thesis. (n.d.). Retrieved from [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2359–2369. Retrieved from [Link]
-
Cardillo, G., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2016, March 23). What are the effects of non-polar and polar solvents on enolate reactions? Retrieved from [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]
-
Kishan's Classes. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
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- 10. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Ethyl 3-methyl-2-oxocyclopentanecarboxylate stability and storage conditions
Technical Support Center: Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Welcome to the technical support guide for Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS: 7424-85-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile cyclic ketoester. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Quick Reference: Stability and Storage
For immediate guidance, the following table summarizes the recommended storage and handling parameters for Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Long-term: 2-8°CShort-term: Room Temperature (<15°C)[1] | While some suppliers indicate room temperature storage is acceptable, as a β-keto ester, cooler temperatures minimize the risk of slow degradation over time[1][2]. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The compound can be susceptible to oxidation[3]. An inert atmosphere is particularly important for long-term storage or after the container has been opened. |
| Light Exposure | Store in a dark place[1] | Protect from light to prevent potential photo-initiated degradation. Amber glass vials are recommended. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and exposure to moisture, which can lead to hydrolysis[4]. |
| Handling | In a well-ventilated area or chemical fume hood[2][5] | The compound is a combustible liquid and may cause respiratory irritation[2][5][6]. |
II. Troubleshooting & FAQs
This section addresses specific questions and issues you may encounter. The causality behind each recommendation is explained to provide a deeper understanding of the compound's behavior.
Q1: I've stored my Ethyl 3-methyl-2-oxocyclopentanecarboxylate at room temperature for several months. Is it still viable for my synthesis?
Answer: While short-term storage at room temperature is generally acceptable, long-term storage under these conditions may lead to gradual degradation.[1][2] Before use, it is crucial to re-analyze the compound's purity.
Recommended Action:
-
Visual Inspection: Check for any change in color from colorless/light yellow to a more pronounced yellow or brown, which could indicate degradation.[2][6]
-
Purity Analysis: The most reliable method is to re-run analytical tests. Gas Chromatography (GC) is an excellent technique to assess purity. Compare the resulting chromatogram with the original Certificate of Analysis (CoA).
-
NMR Spectroscopy: A ¹H NMR spectrum can help identify the presence of degradation products. Look for new peaks that do not correspond to the starting material or the solvent.
Q2: My reaction yield is lower than expected. Could the stability of the starting material be the issue?
Answer: Yes, the stability of this β-keto ester is a critical factor. Several degradation pathways can reduce the effective concentration of the active starting material, leading to lower yields.
Potential Degradation Pathways:
-
Hydrolysis: As an ester, the compound is susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic/basic contaminants. This would cleave the ester to form the corresponding β-keto acid, which can be unstable and prone to decarboxylation, ultimately yielding 4-methylcyclopentanone.[7] A related compound showed decomposition via hydrolysis to cyclopentanone.[4]
-
Oxidation: The cyclopentanone ring can be susceptible to oxidation, leading to various byproducts.[3] This is more likely if the compound has been stored for a long time without an inert atmosphere.
-
Epimerization: Ethyl 3-methyl-2-oxocyclopentanecarboxylate has a chiral center at the 3-position. Under certain conditions (e.g., presence of acid or base), epimerization can occur, leading to a mixture of diastereomers if another chiral center is present or a racemic mixture if it was initially enantiopure. This may or may not affect your specific reaction, but it is a possibility.
Below is a troubleshooting workflow to diagnose stability-related issues in your experiment.
Caption: Troubleshooting workflow for low reaction yields.
Q3: What are the primary safety concerns when handling this compound?
Answer: Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a combustible liquid and can cause irritation.[2][5][6] Adherence to standard laboratory safety protocols is essential.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][5]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1][8]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to your institution's hazardous waste guidelines.
III. Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of Ethyl 3-methyl-2-oxocyclopentanecarboxylate. You may need to optimize the parameters for your specific instrument.
Objective: To determine the purity of Ethyl 3-methyl-2-oxocyclopentanecarboxylate and identify any potential volatile degradation products.
Materials:
-
Ethyl 3-methyl-2-oxocyclopentanecarboxylate sample
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5 or equivalent)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in your chosen solvent.
-
Ensure the sample is fully dissolved.
-
Transfer the solution to a GC vial.
-
-
Instrument Setup (Example Parameters):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Run a blank (solvent only) to identify any solvent-related peaks.
-
Inject the sample and acquire the chromatogram.
-
Identify the main peak corresponding to Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
-
Integrate all peaks and calculate the area percent purity.
-
Analyze any minor peaks to tentatively identify potential impurities or degradation products.
-
IV. References
-
Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ACS Publications. (2021, August 19). Exploration on Thermal Decomposition of Cyclopentanone: A Flow Reactor Pyrolysis and Kinetic Modeling Study. Energy & Fuels. Retrieved from [Link]
-
MDPI. (2024, August 8). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. Retrieved from [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mastering β-keto esters. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentanone (CAS 120-92-3). Retrieved from [Link]
-
Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Supporting Information. Retrieved from stoltz2.caltech.edu/pdf/45_SI.pdf
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (2025, September 1). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Retrieved from [Link]
Sources
- 1. Methyl 2-Oxocyclopentanecarboxylate | 10472-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. ethyl 3-methyl-2-oxocyclopentane-1-carboxylate 95% | CAS: 7424-85-3 | AChemBlock [achemblock.com]
- 3. Ethyl 3-Methyl-2-oxocyclopentanecarboxylate|CAS 7424-85-3 [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aklectures.com [aklectures.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of Ethyl 3-methyl-2-oxocyclopentanecarboxylate , a critical intermediate formed via Dieckmann condensation.[1][2] It focuses on the methodological comparison between standard solvent systems to resolve the complex stereochemical and tautomeric mixtures inherent to this molecule.[1][2]
Executive Summary & Technical Context[1][2][3][4][5][6]
Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3) presents a unique analytical challenge due to the simultaneous presence of diastereomers (cis/trans) and keto-enol tautomers .[1][2] Standard analysis in Chloroform-d (
This guide compares the performance of Standard Analysis (
The Structural Challenge
The molecule possesses two chiral centers (C1 and C3) in its keto form, leading to cis and trans diastereomers.[1][2] Additionally, the
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in the NMR analysis of substituted
Table 1: Performance Metrics of Solvent Systems[1][2]
| Feature | Method A: Standard ( | Method B: Enhanced ( | Causality & Insight |
| Methyl Resolution ( | Low to Moderate. The doublets for cis and trans isomers often overlap significantly.[1][2] | High. The magnetic anisotropy of the benzene ring induces differential shielding, separating the methyl signals.[1][2] | ASIS Effect: Benzene preferentially solvates the electron-deficient carbonyl, amplifying steric differences between isomers.[1][2] |
| Enol Detection ( | Moderate. Acidic impurities in | High. Non-acidic, non-polar environment stabilizes the intramolecular H-bond of the enol.[1][2] | |
| Ring Proton Dispersion | Poor. C4 and C5 methylene protons appear as a complex "hump" (1.5–2.5 ppm).[1][2] | Excellent. Significant spreading of the methylene envelope allows for coupling constant ( | Differential solvation of axial/equatorial protons.[1][2] |
| Quantification Accuracy | ± 5-10% error in | < 2% error in | Baseline separation is required for accurate integration.[1][2] |
Detailed Spectral Characterization
The Diagnostic Signals (Method B: )
To validate the structure, focus on these three distinct regions. The shifts listed below are typical for substituted 2-oxocyclopentanecarboxylates in benzene-d6.
Region A: The Methyl Handle (0.9 – 1.2 ppm) [2]
-
Appearance: Two distinct doublets (
).[1][2] -
Assignment: The methyl group at C3 couples with the methine proton at C3 (
Hz).[1][2] -
Differentiation: The trans isomer (methyl anti to the ester) typically resonates upfield relative to the cis isomer due to reduced steric compression, though this can invert based on conformation.[1][2]
Region B: The Beta-Keto Ester Core (2.8 – 3.5 ppm) [2]
-
Keto C1-H: A doublet of doublets (
) or triplet around 3.0–3.3 ppm.[1][2] This proton is acidic and flanked by two carbonyls.[1][2] -
Observation: In
, the C1-H signals for cis and trans are often separated by >0.1 ppm, unlike in where they coalesce.[1][2]
Region C: The Enol Proton (10.0 – 12.0 ppm) [2]
-
Mechanism: Intramolecular hydrogen bonding between the enol -OH and the ester carbonyl oxygen stabilizes this species.[1][2]
-
Quantification: Integration of this signal relative to the methyl doublets provides the % Enol content .[1][2]
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and spectral integrity.[1][2]
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the product.
-
Solvent: Add 0.6 mL of Benzene-d6 (
) . -
Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (NaCl/NaBr) from the Dieckmann workup, which can cause line broadening.[1][2]
Step 2: Acquisition Parameters (Self-Validating)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to 5 seconds (minimum).
-
Scans: 16–32 scans are sufficient for 1H; 64+ for 13C.[1][2]
Step 3: Processing & Analysis
-
Phase Correction: Manual phasing is required.[1][2] Autophase often fails on the broad enol peak.[1][2]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integrals of the methyl region are accurate.
-
Calculation of Diastereomeric Ratio (dr):
[1][2]
Visualization: Spectral Assignment Workflow
The following diagram illustrates the logical decision tree for assigning the stereochemistry and purity of the compound based on the acquired spectral data.
Caption: Logical workflow for the structural verification and quantification of Ethyl 3-methyl-2-oxocyclopentanecarboxylate isomers.
References
-
Dieckmann Condensation Mechanism & Products: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1][2] Wiley.[1][2] [Link][2][3]
-
Solvent Effects in NMR (ASIS Effect): Laszlo, P. "Solvent Effects and Nuclear Magnetic Resonance."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, Vol. 3, 1967, pp. 231-402.[1][2] [Link][2]
-
Keto-Enol Tautomerism in Beta-Keto Esters: PubChem Compound Summary for Ethyl 2-oxocyclopentanecarboxylate (Parent Analog). [Link]
-
Synthesis of Methyl-Substituted Cyclopentanones: Organic Syntheses, Coll. Vol. 5, p. 198 (1973); Vol. 42, p. 28 (1962).[1][2] (Reference for Dieckmann cyclization protocols). [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Characterization of Ethyl 3-methyl-2-oxocyclopentanecarboxylate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth technical comparison and characterization of ethyl 3-methyl-2-oxocyclopentanecarboxylate, a β-keto ester of significant interest in synthetic chemistry, through the lens of 13C NMR. By comparing its spectral features with those of structurally related analogs, we will demonstrate the diagnostic power of this technique.
The Decisive Signature: Interpreting the 13C NMR Spectrum
The 13C NMR spectrum of a molecule provides a unique fingerprint, with each carbon atom in a distinct chemical environment producing a discrete signal. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency.[1] For ethyl 3-methyl-2-oxocyclopentanecarboxylate, we anticipate nine distinct signals, corresponding to the nine carbon atoms in the molecule.
A predicted 13C NMR spectrum, generated using advanced computational algorithms, provides a theoretical framework for our analysis. This prediction, combined with empirical data from analogous compounds, allows for a confident assignment of the observed spectral peaks.
Comparative Analysis: Distinguishing Features in Structurally Related Molecules
To highlight the diagnostic capabilities of 13C NMR, we will compare the expected spectrum of ethyl 3-methyl-2-oxocyclopentanecarboxylate with the experimentally determined spectra of two key structural analogs: ethyl 2-oxocyclopentanecarboxylate and 3-methylcyclopentanone. This comparative approach underscores how subtle changes in molecular structure manifest as significant and predictable changes in the 13C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) for Ethyl 3-methyl-2-oxocyclopentanecarboxylate | Experimental Chemical Shift (ppm) for Allyl 1-methyl-2-oxocyclopentanecarboxylate[2] | Experimental Chemical Shift (ppm) for Ethyl 2-oxocyclopentanecarboxylate | Experimental Chemical Shift (ppm) for 3-Methylcyclopentanone[3] |
| C=O (Ketone) | ~215 | 215.8 | ~215 | ~220 |
| C=O (Ester) | ~171 | 172.0 | ~171 | - |
| -O-CH2- | ~61 | - | ~61 | - |
| >C< (Quaternary) | ~58 | 56.0 | ~58 | - |
| -CH- | ~38 | 36.2 | - | ~45 |
| -CH2- | ~35 | 37.7 | ~37 | ~38 |
| -CH2- | ~20 | 19.5 | ~20 | ~29 |
| -CH3 (ring) | ~15 | 19.6 | - | ~21 |
| -CH3 (ethyl) | ~14 | - | ~14 | - |
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts. Predicted values for the title compound are based on computational models and data from analogous structures. Experimental data for the allyl analog provides a close approximation.
The most downfield signals in the spectrum of ethyl 3-methyl-2-oxocyclopentanecarboxylate are attributed to the two carbonyl carbons. The ketone carbonyl (C=O) is expected to resonate at a higher chemical shift (around 215 ppm) compared to the ester carbonyl (around 171 ppm) due to the differing electronic effects of the adjacent atoms.[4] The presence of the methyl group on the cyclopentanone ring in the title compound and 3-methylcyclopentanone leads to a distinct upfield methyl signal around 15-21 ppm, a key differentiator from ethyl 2-oxocyclopentanecarboxylate.[3] The ethyl ester functionality is readily identified by the characteristic signals for the O-CH2 group (around 61 ppm) and the terminal CH3 group (around 14 ppm).
A Validated Protocol for High-Quality 13C NMR Data Acquisition
To ensure the acquisition of accurate and reproducible 13C NMR data, adherence to a standardized experimental protocol is paramount. The following step-by-step methodology provides a self-validating system for the characterization of small organic molecules like ethyl 3-methyl-2-oxocyclopentanecarboxylate.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the purified ethyl 3-methyl-2-oxocyclopentanecarboxylate into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03-0.05% tetramethylsilane (TMS) as an internal standard. The deuterated solvent provides a lock signal for the spectrometer, while TMS serves as the reference point (δ = 0.0 ppm).[5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean, 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is typically an automated process on modern spectrometers and is essential for obtaining sharp, well-resolved peaks.
-
Tune and match the 13C probe to the correct frequency to ensure optimal sensitivity.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected carbon resonances (typically 0-220 ppm for organic molecules).
-
Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is often required compared to 1H NMR. The acquisition time will depend on the sample concentration and the desired signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is typically sufficient for qualitative analysis of small molecules.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode (pointing upwards).
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is desired, although for routine 13C NMR, peak intensities are not always directly proportional to the number of carbons.
-
By following this robust protocol, researchers can confidently acquire high-quality 13C NMR data, enabling accurate structural determination and comparative analysis.
Conclusion
The 13C NMR characterization of ethyl 3-methyl-2-oxocyclopentanecarboxylate, when guided by a comparative analysis with structurally similar compounds, provides an unambiguous assignment of its carbon skeleton. The distinct chemical shifts of the carbonyl, ester, and alkyl carbons serve as reliable diagnostic markers. The provided experimental protocol offers a standardized and validated approach for obtaining high-fidelity spectral data, ensuring the integrity and reproducibility of the characterization process. This guide serves as a practical resource for researchers and professionals engaged in the synthesis and analysis of novel organic compounds.
References
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Craig, I. R., et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketones. Supporting Information. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
PubChem. 3-Methylcyclopentanone. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
PubChem. Ethyl 2-oxocyclopentanecarboxylate. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
Sources
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-Oxocyclopentanecarboxylate
In the landscape of synthetic organic chemistry, β-keto esters are invaluable intermediates, prized for their versatility in forming carbon-carbon bonds. Among these, methyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclopentanecarboxylate are workhorse molecules, frequently employed in the synthesis of complex natural products, pharmaceuticals, and novel materials. While structurally similar, the choice between the methyl and ethyl ester can have subtle yet significant implications for reaction outcomes, yields, and kinetics. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions for their synthetic strategies.
I. Foundational Principles of Reactivity
The reactivity of both methyl and ethyl 2-oxocyclopentanecarboxylate is primarily governed by the acidic α-hydrogen located between the ketone and ester carbonyl groups. Deprotonation at this position by a suitable base generates a resonance-stabilized enolate, which serves as a potent nucleophile in a variety of transformations.
The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating enolate formation even with moderately strong bases like alkoxides.[1][2] The resulting enolate is a hybrid of two resonance structures, with the negative charge delocalized onto both oxygen atoms, which accounts for its stability and nucleophilicity.
Caption: Equilibrium between keto, enolate, and enol forms.
II. Comparative Reactivity Analysis
The primary difference in reactivity between the methyl and ethyl esters arises from the steric and electronic properties of the alkyl group.
Alkylation of the enolate is a cornerstone reaction of β-keto esters, enabling the formation of new carbon-carbon bonds at the α-position.[1][2] The reaction proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide.[2]
Mechanism of Alkylation:
-
Deprotonation: A base, typically an alkoxide corresponding to the ester (e.g., sodium ethoxide for the ethyl ester) is used to generate the enolate.[2][3]
-
Nucleophilic Attack: The enolate attacks the alkyl halide in an SN2 fashion.[2]
Influence of the Ester Group:
-
Steric Hindrance: The methyl group is sterically smaller than the ethyl group. In principle, this could lead to slightly faster reaction rates for the methyl ester in alkylation reactions, as there is less steric congestion around the reactive enolate.[4] However, in many practical applications, this difference is often negligible.
-
Base Selection: A critical experimental consideration is the choice of base. To avoid transesterification, the alkoxide base should match the alkyl group of the ester (e.g., sodium methoxide for the methyl ester, sodium ethoxide for the ethyl ester).
Caption: General workflow for the alkylation of β-keto esters.
A subsequent common transformation of alkylated β-keto esters is hydrolysis of the ester (saponification) followed by decarboxylation to yield a substituted cyclopentanone.[1]
Mechanism of Decarboxylation:
-
Saponification: The ester is hydrolyzed under basic or acidic conditions to the corresponding β-keto acid.[1]
-
Decarboxylation: Upon heating, the β-keto acid readily loses carbon dioxide through a cyclic transition state to form an enol, which then tautomerizes to the more stable ketone.[5]
Influence of the Ester Group:
-
Krapcho Decarboxylation: For substrates sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation offers a milder alternative.[6][7] This reaction is typically carried out in a polar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride.[6][8] The mechanism involves an SN2 attack of the halide ion on the alkyl group of the ester.[9] Consequently, methyl esters undergo Krapcho decarboxylation faster than ethyl esters due to the greater susceptibility of the methyl group to SN2 attack.[9]
III. Experimental Protocols
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Addition: The corresponding alcohol (e.g., absolute ethanol for the ethyl ester) is added to the flask, followed by the slow addition of sodium metal to generate the sodium alkoxide in situ.
-
Enolate Formation: The β-keto ester is added dropwise to the cooled alkoxide solution. The mixture is stirred at room temperature to ensure complete enolate formation.
-
Alkylation: The alkyl halide is added dropwise, and the reaction mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by distillation or chromatography.
-
Saponification: The alkylated β-keto ester is dissolved in a suitable solvent (e.g., ethanol) and treated with an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux until the hydrolysis is complete.
-
Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate.
-
Decarboxylation: The acidified mixture is heated to a gentle reflux. The evolution of carbon dioxide indicates the progress of the decarboxylation.
-
Workup: After cooling, the product is extracted with an organic solvent, washed, dried, and purified as described above.
IV. Data Presentation
| Reaction | Substrate | Relative Reactivity Trend | Mechanistic Rationale |
| Alkylation (SN2) | Methyl 2-oxocyclopentanecarboxylate | Potentially slightly faster | Less steric hindrance from the methyl group.[4] |
| Ethyl 2-oxocyclopentanecarboxylate | Potentially slightly slower | Greater steric hindrance from the ethyl group.[4] | |
| Krapcho Decarboxylation | Methyl 2-oxocyclopentanecarboxylate | Faster | Methyl group is more susceptible to SN2 attack by halide.[9] |
| Ethyl 2-oxocyclopentanecarboxylate | Slower | Ethyl group is less susceptible to SN2 attack.[9] |
V. Conclusion and Recommendations
The choice between methyl and ethyl 2-oxocyclopentanecarboxylate depends on the specific requirements of the synthetic route.
-
For standard alkylation reactions , both esters are generally suitable, and the choice may be dictated by the availability of starting materials and the corresponding alkoxide base to prevent transesterification. The potential for slightly faster reaction rates with the methyl ester is unlikely to be a deciding factor in most cases.
-
For Krapcho decarboxylation , the methyl ester is the preferred substrate due to its significantly higher reactivity under these conditions.[9]
Ultimately, the decision should be based on a holistic evaluation of the entire synthetic sequence, considering factors such as cost, availability, and the specific reaction conditions to be employed in subsequent steps.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Retrieved from [Link]
-
YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]
-
YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
